molecular formula C9H12OS B2566815 1-(2-Methoxyphenyl)ethane-1-thiol CAS No. 850465-54-2

1-(2-Methoxyphenyl)ethane-1-thiol

Cat. No.: B2566815
CAS No.: 850465-54-2
M. Wt: 168.25
InChI Key: ASQWTYWCNJJRAW-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C9H12OS. It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an ethane-1-thiol group (-CH2CH2SH). This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethane-1-thiol can be synthesized through various organic synthesis methods. One common approach involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrogen sulfide to yield the thiol compound. Another method involves the reduction of 1-(2-methoxyphenyl)ethanone using thiol reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, recrystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)ethane-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methoxyphenyl)ethane-1-thiol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)ethane-1-thiol: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Methylphenyl)ethane-1-thiol: Contains a methyl group instead of a methoxy group.

    1-(2-Ethoxyphenyl)ethane-1-thiol: Features an ethoxy group instead of a methoxy group.

Uniqueness: 1-(2-Methoxyphenyl)ethane-1-thiol is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it valuable in specific chemical and biological applications .

Properties

IUPAC Name

1-(2-methoxyphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(11)8-5-3-4-6-9(8)10-2/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQWTYWCNJJRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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